3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
This compound is a purino-pyrimidine hybrid with a complex bicyclic core structure. It features a 3-(2-methoxyethyl) substituent, a 1-methyl group, and a 9-(3-methylphenyl) moiety, which collectively influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-6-4-7-14(12-13)22-8-5-9-23-15-16(20-18(22)23)21(2)19(26)24(17(15)25)10-11-27-3/h4,6-7,12H,5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCIKDAQROQEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methoxyethylamine, methyl iodide, and 3-methylphenylboronic acid can be used in a series of reactions including alkylation, condensation, and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several pyrimidine-dione and purino-pyrimidine derivatives, though none directly match the target compound. Below is a comparative analysis based on structural motifs and reported properties:
Core Structure and Functional Group Variations
Key Observations :
- The target compound’s methoxyethyl and methylphenyl groups distinguish it from analogs like Compound 9 (), which has a p-chlorophenyl group linked to antimicrobial activity.
Physicochemical Properties
Implications :
- The target compound’s higher lipophilicity compared to Compound 14 may favor membrane permeability but limit aqueous solubility .
Biological Activity
The compound 3-(2-methoxyethyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic molecule with potential biological activities. Its unique structure suggests possible applications in pharmacology, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O3 |
| Molecular Weight | 365.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C19H23N5O3/c1-13... |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study conducted on breast cancer cell lines (MCF-7), the compound was shown to significantly reduce cell viability at concentrations above 10 µM. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
- Bacterial Strains Tested: E. coli, S. aureus
- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 50 to 100 µg/mL for tested strains.
This antimicrobial activity is hypothesized to result from the compound's ability to disrupt bacterial cell membrane integrity.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer metabolism.
- Receptor Interaction: It may interact with cellular receptors that regulate growth and apoptosis.
- DNA Intercalation: Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
